molecular formula C18H19ClN2O B3034897 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone CAS No. 250714-00-2

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone

Cat. No. B3034897
CAS RN: 250714-00-2
M. Wt: 314.8 g/mol
InChI Key: NYVAYBJBTHCYHS-UHFFFAOYSA-N
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Description

The compound 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone is a chemical entity that appears to be related to a class of compounds that exhibit various pharmacological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and piperazine moieties have been synthesized and evaluated for their potential as pharmaceutical agents.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from substituted benzene derivatives. For instance, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate of cetirizine hydrochloride, was achieved through reduction, bromination, and reaction with anhydrous piperazine . Similarly, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds in this class has been studied using various spectroscopic and computational methods. Vibrational and structural observations, along with molecular docking studies, have been reported for compounds with similar structural features . The equilibrium geometry and vibrational wavenumbers of these compounds can be computed using density functional theory (DFT) methods, which would also apply to the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular electrostatic potential studies, which identify possible sites for electrophilic and nucleophilic attacks. For example, the negative electrostatic potential regions are mainly localized over the carbonyl group and phenyl rings, indicating sites for electrophilic attack, while positive regions are localized over the nitrogen atoms, suggesting sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, can be influenced by the substituents on the phenyl and piperazine rings. The presence of a chlorophenyl group can affect the lipophilicity and, consequently, the pharmacokinetic properties of the compound. The piperazine ring is known to be a versatile moiety in medicinal chemistry, often contributing to the compound's biological activity .

Relevant Case Studies

Several of the compounds synthesized with structural similarities to this compound have been evaluated for their biological activities. For instance, derivatives have been tested for anti-HIV-1 RT inhibitory activity , antipsychotic activity , anticancer and antituberculosis activities . These studies provide valuable insights into the potential therapeutic applications of such compounds and could guide the investigation of the compound .

Scientific Research Applications

Antitumor Activity

A significant application of compounds related to 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone is in antitumor activities. Various studies have investigated the antiproliferative effects of related compounds. For instance, 1,2,4-triazine derivatives bearing a piperazine moiety have shown promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014). Similarly, tertiary amino alcohols of the piperazine series have demonstrated potential in affecting tumor DNA methylation processes in vitro (Hakobyan et al., 2020).

Antibacterial and Antifungal Activities

Another key application area is in antimicrobial activities. Azole-containing piperazine derivatives have been shown to exhibit moderate to significant antibacterial and antifungal activities (Gan et al., 2010). Also, compounds like chalcones synthesized from 1-(4-piperazin-1-yl-phenyl)ethanone have been effective against certain Gram-positive bacteria and Candida albicans (Tomar et al., 2007).

Anti-Inflammatory Activity

Additionally, derivatives of 1-phenyl-1-ethanone have been synthesized and evaluated for their anti-inflammatory activity, demonstrating potential in reducing inflammation (Karande & Rathi, 2017).

Antipsychotic and Anti-HIV Activity

Compounds derived from 1-phenyl-1-ethanone have also been evaluated for their antipsychotic activity. Studies have shown that such derivatives can exhibit considerable anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014). Furthermore, novel derivatives have been designed and tested for their inhibitory activity against HIV-1 RT, showing significant potency (Chander et al., 2017).

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-16-7-4-8-17(13-16)21-11-9-20(10-12-21)14-18(22)15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVAYBJBTHCYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215214
Record name 2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

250714-00-2
Record name 2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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